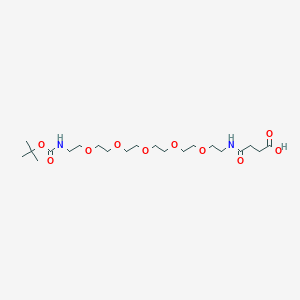![molecular formula C11H21FN2 B13712091 cis-4-[[(S)-3-Fluoropyrrolidin-1-yl]methyl]cyclohexanamine](/img/structure/B13712091.png)
cis-4-[[(S)-3-Fluoropyrrolidin-1-yl]methyl]cyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-4-[[(S)-3-Fluoropyrrolidin-1-yl]methyl]cyclohexanamine is a chemical compound that features a cyclohexane ring substituted with a fluoropyrrolidine moiety
Métodos De Preparación
The synthesis of cis-4-[[(S)-3-Fluoropyrrolidin-1-yl]methyl]cyclohexanamine typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and (S)-3-fluoropyrrolidine.
Reaction Conditions: The cyclohexanone undergoes a reductive amination reaction with (S)-3-fluoropyrrolidine in the presence of a reducing agent such as sodium triacetoxyborohydride.
Purification: The product is then purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Análisis De Reacciones Químicas
cis-4-[[(S)-3-Fluoropyrrolidin-1-yl]methyl]cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
cis-4-[[(S)-3-Fluoropyrrolidin-1-yl]methyl]cyclohexanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating neurological disorders and other medical conditions.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of cis-4-[[(S)-3-Fluoropyrrolidin-1-yl]methyl]cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrrolidine moiety is known to enhance binding affinity and selectivity towards certain biological targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of interest.
Comparación Con Compuestos Similares
cis-4-[[(S)-3-Fluoropyrrolidin-1-yl]methyl]cyclohexanamine can be compared with similar compounds such as:
cis-3-fluoro-4-(pyrrolidin-1-yl)piperidine: This compound has a similar structure but features a piperidine ring instead of a cyclohexane ring.
trans-4-methylcyclohexylamine: This compound differs in the position and configuration of the substituents on the cyclohexane ring.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the fluoropyrrolidine moiety, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H21FN2 |
|---|---|
Peso molecular |
200.30 g/mol |
Nombre IUPAC |
4-[(3-fluoropyrrolidin-1-yl)methyl]cyclohexan-1-amine |
InChI |
InChI=1S/C11H21FN2/c12-10-5-6-14(8-10)7-9-1-3-11(13)4-2-9/h9-11H,1-8,13H2 |
Clave InChI |
VJMKWDHPKYJOSZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1CN2CCC(C2)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


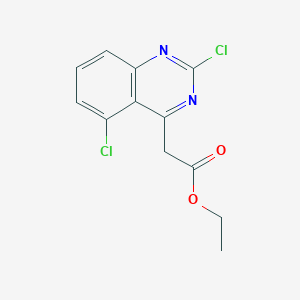
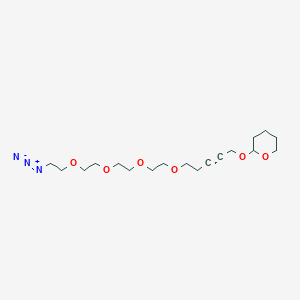
![4-[(Naphthalen-2-ylsulfonyl)amino]cyclohexanecarboxylic acid](/img/structure/B13712028.png)
![6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2R)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide](/img/structure/B13712031.png)

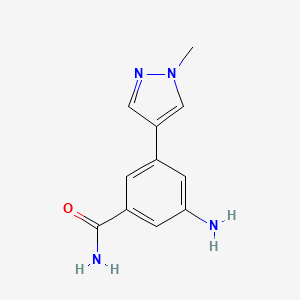

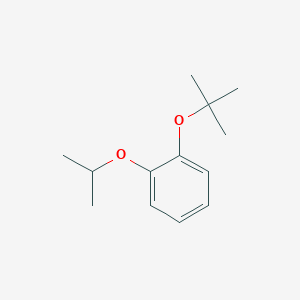
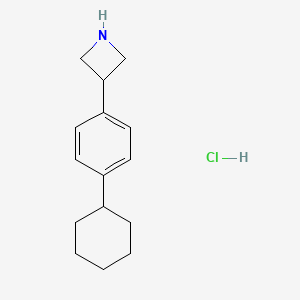
![(2R,14R,15R)-14-ethynyl-15-methyl-5-oxotetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-6-en-14-yl acetate](/img/structure/B13712072.png)
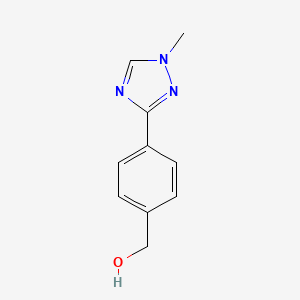
![2-(4-[(Hydroxyimino)methyl]-2-methoxyphenoxy)-n-mesitylacetamide](/img/structure/B13712078.png)

